

An In-depth Technical Guide to the Chemical Properties of MCPA-2-ethylhexyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MCPA-2-ethylhexyl

Cat. No.: B166886

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **MCPA-2-ethylhexyl**, a widely used herbicide. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment. This document summarizes key quantitative data in structured tables, outlines general experimental protocols for determining these properties, and provides a visualization of its environmental degradation pathway.

Core Chemical and Physical Properties

MCPA-2-ethylhexyl, systematically named 2-ethylhexyl 2-(4-chloro-2-methylphenoxy)acetate, is the 2-ethylhexyl ester of MCPA (2-methyl-4-chlorophenoxyacetic acid).^{[1][2]} As an ester, it is a more oil-soluble and less volatile formulation of the active herbicide MCPA.^[3] The following tables summarize its fundamental chemical and physical characteristics.

Table 1: General Chemical Information

Identifier	Value	Source
IUPAC Name	2-ethylhexyl 2-(4-chloro-2-methylphenoxy)acetate	[1]
CAS Number	29450-45-1	[1] [2]
Molecular Formula	C ₁₇ H ₂₅ ClO ₃	[1] [4] [5]
Molecular Weight	312.83 g/mol	[1] [2] [4] [5]
Canonical SMILES	CCCCC(CC)COC(=O)COC1=C(C=C(C=C1)Cl)C	[1]
InChI Key	IDGRPSMONFWWEK-UHFFFAOYSA-N	[1] [2]

Table 2: Physical Properties

Property	Value	Source
Melting Point	< -20 °C	[6]
Boiling Point	> 214.5 °C	[6]
Water Solubility	0.125 mg/L (at 20 °C, pH 7)	[7]
Vapor Pressure	3.9 mPa (at 20 °C)	[7]
LogP (Octanol-Water Partition Coefficient)	5.92	[2]
Flash Point	257 °C	[7]
Density	1.063 g/cm ³	[8]

Toxicological Summary

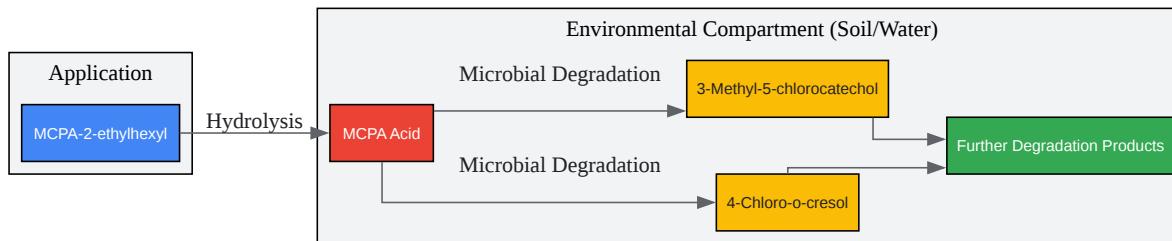

MCPA-2-ethylhexyl is classified as harmful if swallowed, in contact with skin, or if inhaled.[\[1\]](#) It is also recognized as a skin sensitizer.[\[9\]](#) The acute toxicity values are summarized below.

Table 3: Acute Toxicity Data

Route	Species	Value (LD50/LC50)	Source
Oral	Rat	1793 mg/kg (LD50)	[10]
Dermal	Rabbit	>2,000 mg/kg (LD50)	[10]
Inhalation	Rat	> 4.5 mg/m ³ (4 h, LC50)	[10]

Environmental Fate and Degradation

MCPA-2-ethylhexyl is known to break down rapidly in the environment to its herbicidally active form, MCPA acid.[9] The ester hydrolysis is a key initial step in its degradation. MCPA acid is moderately persistent in the environment and has a high potential for mobility in soil.[9] The primary degradation of MCPA acid in soil is through microbial processes, leading to the formation of metabolites such as 4-chloro-o-cresol and 3-methyl-5-chlorocatechol.[9]

[Click to download full resolution via product page](#)

Caption: Environmental degradation pathway of **MCPA-2-ethylhexyl**.

Experimental Protocols

Detailed experimental protocols for determining the specific chemical properties of **MCPA-2-ethylhexyl** are not publicly available. However, standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are typically employed for the regulatory testing

of pesticides.[11] Below are general descriptions of the methodologies that would be used to determine the key physical and chemical properties.

1. Melting Point/Melting Range (OECD Guideline 102)

This method involves heating a small, purified sample of the substance in a capillary tube and observing the temperature at which it melts. For substances that are liquid at room temperature, a freezing point determination is made by cooling the substance until it solidifies and recording the temperature.

2. Boiling Point (OECD Guideline 103)

The boiling point is determined by heating the liquid substance and measuring the temperature at which its vapor pressure equals the atmospheric pressure. This can be done using various methods, including distillation or dynamic vapor pressure measurement. For substances that decompose before boiling, the decomposition temperature is reported.[10]

3. Water Solubility (OECD Guideline 105)

The column elution method or the flask method is typically used to determine water solubility. In the flask method, a saturated solution of the substance in water is prepared by shaking an excess amount of the substance with water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

4. Vapor Pressure (OECD Guideline 104)

Vapor pressure can be determined using several methods, including the dynamic method, the static method, or the effusion method. For compounds with low vapor pressure like **MCPA-2-ethylhexyl**, a gas saturation method is often employed. In this method, a stream of inert gas is passed through or over the substance at a known flow rate, and the amount of substance transported by the gas is measured.

5. Octanol-Water Partition Coefficient (LogP) (OECD Guideline 117)

The octanol-water partition coefficient is a measure of a substance's lipophilicity. It is typically determined using the shake-flask method, where the substance is partitioned between n-octanol and water. After equilibration, the concentration of the substance in both phases is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase. HPLC can also be used to estimate LogP by correlating the retention time of the substance on a reverse-phase column with the known LogP values of standard compounds.

6. Acute Toxicity Testing (OECD Guidelines 401, 402, 403)

Acute oral, dermal, and inhalation toxicity studies are conducted on laboratory animals (typically rats or rabbits) to determine the short-term adverse effects of a single high dose of the substance. For oral and dermal studies, the LD50 (lethal dose, 50%) is determined, which is the dose that is lethal to 50% of the test animals. For inhalation studies, the LC50 (lethal concentration, 50%) is determined. These studies are performed under strict ethical guidelines and regulatory oversight.

7. Pesticide Residue Analysis (QuEChERS Method)

For the analysis of pesticide residues in food and environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used.[12] This involves an extraction and cleanup process followed by analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the pesticide residues.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MCPA-2-ethylhexyl | C17H25ClO3 | CID 93128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MCPA-2-ethylhexyl | SIELC Technologies [sielc.com]
- 3. sourcetotap.eu [sourcetotap.eu]

- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. accustandard.com [accustandard.com]
- 7. MCPA-etexyl [sitem.herts.ac.uk]
- 8. 29450-45-1 CAS MSDS (2-ethylhexyl (4-chloro-2-methylphenoxy)acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 10. adama.com [adama.com]
- 11. epa.gov [epa.gov]
- 12. youtube.com [youtube.com]
- 13. mt.com [mt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of MCPA-2-ethylhexyl]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166886#chemical-properties-of-mcpa-2-ethylhexyl\]](https://www.benchchem.com/product/b166886#chemical-properties-of-mcpa-2-ethylhexyl)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com